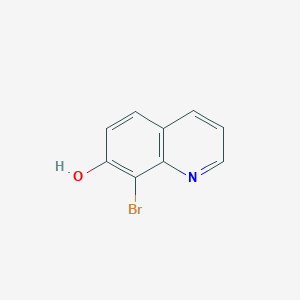

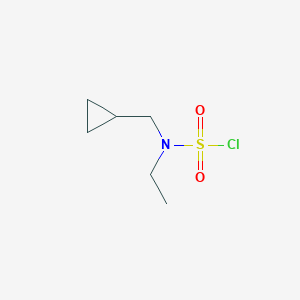

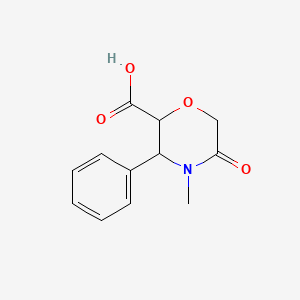

![molecular formula C7H6BrN3O B1529531 (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol CAS No. 1263057-20-0](/img/structure/B1529531.png)

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol

Overview

Description

“(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 . It is also known as Pyrazolo[1,5-a]pyrimidine-2-methanol, 6-bromo- .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The InChI code for “(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is 1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2 . This indicates that the compound contains a bromine atom, a pyrazolo[1,5-a]pyrimidine ring, and a methanol group .Physical And Chemical Properties Analysis

“(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Organic Synthesis and Drug Discovery

The compound serves as a versatile scaffold in organic synthesis, particularly in the development of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are synthesized via sequential site-selective cross-coupling reactions, such as Sonogashira-type and Suzuki–Miyaura couplings, which allow for the introduction of various functional groups . This regio-controlled process is crucial for creating a library of compounds with potential pharmacological activities.

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant potential as antitumor agents. The structural motif of these compounds has been identified as an antitumor scaffold due to its ability to inhibit various cancer-related enzymes . Researchers are exploring the anticancer potential of these derivatives, aiming to design efficient drugs with the pyrazolo[1,5-a]pyrimidine core.

Enzymatic Inhibition

The compound’s derivatives show promise as enzymatic inhibitors. Their ability to interfere with enzyme activity makes them valuable in the study of disease mechanisms and the development of therapeutic agents. Computational studies are conducted alongside experimental approaches to understand the origin of regioselectivity and enhance the inhibitory properties .

Material Science

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest. Their rigid, planar structure makes them suitable for applications in optoelectronic devices. Researchers are investigating their use in organic light-emitting diodes (OLEDs) and other photonic materials .

Combinatorial Chemistry

The compound is used in combinatorial chemistry to create diverse chemical libraries. Its great synthetic versatility allows for structural modifications, which are essential for the rapid synthesis of new molecules with potential biological activity .

Photodynamic Therapy

Derivatives of the compound are being studied for their use in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation makes them potential photosensitizers for treating cancer .

Neurological Disorders

Research is ongoing to evaluate the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. Their interaction with neural pathways suggests potential applications in treating neurological disorders such as Alzheimer’s disease .

Safety and Hazards

Future Directions

The future directions for “(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” and similar compounds are likely to involve further exploration of their potential applications in medicinal chemistry and material science . The significant photophysical properties of these compounds have attracted a great deal of attention recently . The ongoing advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name |

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOXEEQNIXBWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

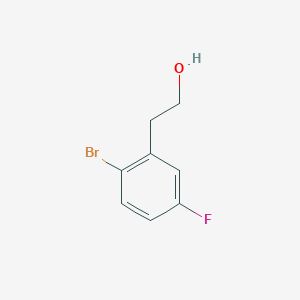

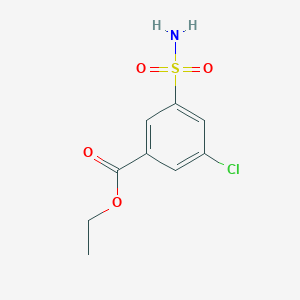

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)

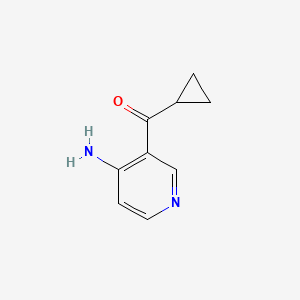

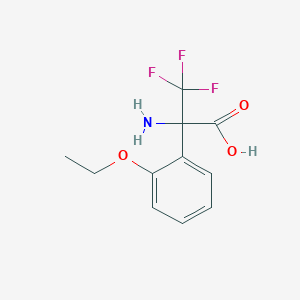

![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)